molecular formula C13H17ClN2O2 B079529 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one CAS No. 165751-24-6

2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one

Cat. No. B079529
CAS RN: 165751-24-6
M. Wt: 268.74 g/mol
InChI Key: RPIUVSKDSUONAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one often involves several steps, including the reaction of piperazine with different reagents. Bhosale et al. (2014) describe the synthesis of related compounds involving the linking of biphenyl moiety with aryl piperazine (Bhosale et al., 2014). Wujec and Typek (2023) also detail a multi-step synthesis protocol for a similar compound (Wujec & Typek, 2023).

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using various spectroscopic methods. Zhang et al. (2007) utilized IR, 1H NMR, and X-ray diffraction to characterize a derivative of 2,5-piperazinedione (Zhang et al., 2007). Similarly, Prabavathi et al. (2015) employed FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy for investigating phenyl substituted compounds (Prabavathi et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be analyzed using various techniques. Castro et al. (2001) studied the kinetics and mechanisms of reactions involving methoxyphenyl derivatives (Castro et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and stability, are crucial for understanding their behavior. Chinthal et al. (2021) investigated the crystal structures and hydrogen-bonded assemblies of related compounds (Chinthal et al., 2021).

Chemical Properties Analysis

The chemical properties, including electronic and vibrational characteristics, can be studied using spectroscopic methods. The work of Kumara et al. (2017) on oxadiazol-2-yl-piperazine derivatives provides insights into their electronic properties (Kumara et al., 2017).

properties

IUPAC Name

2-chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-18-12-4-2-3-11(9-12)15-5-7-16(8-6-15)13(17)10-14/h2-4,9H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIUVSKDSUONAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564885
Record name 2-Chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one

CAS RN

165751-24-6
Record name 2-Chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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